7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Medicinal chemistry Process chemistry Analytical chemistry

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core with a carboxylic acid at the 2‑position and a methyl substituent at the 7‑position, obtained as the monohydrate. The compound carries the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g mol⁻¹, distinguishing it from the anhydrous form (C₉H₈N₂O₂, 176.17 g mol⁻¹) by the inclusion of one water of crystallisation.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 1609403-82-8
Cat. No. B3060049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
CAS1609403-82-8
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C(=O)O.O
InChIInChI=1S/C9H8N2O2.H2O/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h2-5H,1H3,(H,12,13);1H2
InChIKeyXCSSUOYMUWCKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS 1609403-82-8) – Structural & Physicochemical Baseline for Procurement


7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core with a carboxylic acid at the 2‑position and a methyl substituent at the 7‑position, obtained as the monohydrate [1]. The compound carries the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g mol⁻¹, distinguishing it from the anhydrous form (C₉H₈N₂O₂, 176.17 g mol⁻¹) by the inclusion of one water of crystallisation [2]. It is supplied as a solid with a typical purity of ≥95 % and is primarily employed as a synthetic intermediate in medicinal chemistry programmes targeting neurological, metabolic and anti‑inflammatory indications .

Why Generic Substitution of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is Scientifically Unsound


Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives cannot be regarded as interchangeable synthons because the position of the methyl substituent, the hydration state and the counter‑ion form collectively govern reactivity, solubility and biological recognition . Even among positional isomers that share the same molecular formula, the electronic and steric environment around the carboxylic acid handle differs substantially, leading to divergent amide‑coupling rates, different Log P values and altered target‑binding profiles . Furthermore, the monohydrate form (CAS 1609403-82-8) possesses a distinct hydrogen‑bond network relative to the anhydrous acid (CAS 80353-94-2), which can influence crystallinity, hygroscopicity and long‑term storage stability; consequently, substituting the hydrate with the anhydrous material or with a different regioisomer without requalification risks irreproducible synthetic outcomes and erroneous biological data .

Quantitative Evidence Differentiating 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate from Closest Analogs


Molecular Weight and Stoichiometric Precision: Hydrate vs. Anhydrous Form

The monohydrate (CAS 1609403-82-8) exhibits a molecular weight of 194.19 g mol⁻¹, whereas the anhydrous parent (CAS 80353-94-2) has a molecular weight of 176.17 g mol⁻¹ [1][2]. This 18.02 g mol⁻¹ difference, corresponding to one water molecule, directly affects the mass of active compound delivered per unit weight. For a researcher weighing 100 mg of solid, the hydrate provides 90.7 mg of the anhydrous active species, while the anhydrous form provides the full 100 mg. In multi‑step syntheses where precise stoichiometric control is required, neglecting this difference can lead to a 9.3 % error in charged equivalents.

Medicinal chemistry Process chemistry Analytical chemistry

Hydrogen‑Bond Donor Count and Crystallinity: Hydrate vs. Anhydrous Form

The hydrate possesses two hydrogen‑bond donors (one from the carboxylic acid OH and one from the lattice water), whereas the anhydrous form has only one (the carboxylic acid) [1][2]. The presence of the additional donor and acceptor atoms in the hydrate modifies the intermolecular hydrogen‑bonding network, which can lead to a lower melting point or a broader melting range compared with the anhydrous acid (reported mp 245–247 °C for the anhydrous form) . Such differences in solid‑state properties directly impact dissolution rate, hygroscopicity and long‑term physical stability, making the hydrate preferable when consistent handling properties under ambient conditions are required.

Solid-state chemistry Formulation Crystallography

Regioisomeric Discrimination: 7‑Methyl vs. 5‑Methyl Imidazo[1,2-a]pyridine-2-carboxylic acid

While direct experimental Log P values for all regioisomers are unavailable, the computed XLogP3‑AA for the 7‑methyl isomer is 2.0 [1], and the predicted Log P for the 5‑methyl isomer (CAS 88751-06-8) is reported as 2.23 . The 0.23 log unit difference translates to a ~1.7‑fold difference in octanol‑water partition coefficient, meaning the 5‑methyl derivative is measurably more lipophilic. Furthermore, the methyl group at C‑7 is in conjugation with the pyridine nitrogen, yielding a different electron‑density distribution on the heterocyclic core compared with the C‑5 methyl position, which alters the reactivity of the carboxylic acid toward amide bond formation . Amide derivatives of the 7‑methyl scaffold have been explicitly explored for kinase and receptor targets, as demonstrated by the EC₅₀ of 7.74 µM recorded for the (2,3‑dihydrobenzo[1,4]dioxin‑6‑yl)amide analogue against tumour necrosis factor receptor superfamily member 10B [2].

Medicinal chemistry Structure‑activity relationship Synthetic methodology

Positional Effect on Hydrogen‑Bond Acceptor Count: 7‑Methyl vs. 8‑Methyl Isomer

The 7‑methyl isomer presents three hydrogen‑bond acceptor atoms (the carboxylic acid carbonyl oxygen, the carboxylic acid hydroxyl oxygen and the pyridine nitrogen), whereas the 8‑methyl isomer (available under ASINEX-REAG BAS 10157416) retains the same count but differs in the spatial arrangement of the methyl group, which is ortho to the ring‑junction nitrogen rather than para . Although the total acceptor count is identical, the different geometric placement alters the directional preferences of intermolecular hydrogen bonds and the steric shielding of the carboxylic acid, potentially influencing supramolecular assembly and co‑crystal formation. In the absence of experimental single‑crystal structures, this difference remains a class‑level inference based on the known crystallographic behaviour of imidazo[1,2-a]pyridine derivatives .

Supramolecular chemistry Crystal engineering Computational chemistry

Procurement‑Driven Scenarios for 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate


Kinase‑Focused Fragment Library Synthesis Requiring Accurate Stoichiometry

When constructing a fragment library based on the imidazo[1,2-a]pyridine scaffold, the hydrate form ensures that the mass of active carboxylic acid charged into each amide‑coupling reaction is known with precision. The 10.2 % molecular‑weight difference relative to the anhydrous form [1] is critical when parallel synthesizers dispense on a mass basis; using the hydrate avoids a 9 % under‑charge that would compromise library integrity.

Lead Optimisation of TNFRSF10B‑Targeting Agents

The amide derivative of 7‑methylimidazo[1,2-a]pyridine-2-carboxylic acid has demonstrated an EC₅₀ of 7.74 µM against TNF receptor superfamily member 10B [2]. Medicinal chemistry teams pursuing this target should therefore procure the 7‑methyl hydrate as the immediate precursor to the active amide series, ensuring structural fidelity to the published hit.

Polymorph Screening and Solid‑Form Optimisation

The additional hydrogen‑bond donor provided by the lattice water in the hydrate [3] creates a distinct solid‑form landscape compared with the anhydrous acid. Laboratories performing polymorph screens or salt/co‑crystal studies can use the hydrate as a reference form to evaluate the relative stability and dissolution advantages of novel solid forms under ICH Q6 guidelines.

Regioselective Derivatisation at the C‑3 Position

The electron‑donating effect of the 7‑methyl group activates the imidazole ring for electrophilic substitution at C‑3 while leaving the pyridine ring less reactive . This electronic bias, which is absent in the 5‑methyl and 8‑methyl isomers, makes the 7‑methyl hydrate the preferred substrate for C‑3 halogenation or cross‑coupling reactions in late‑stage functionalisation workflows.

Quote Request

Request a Quote for 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.